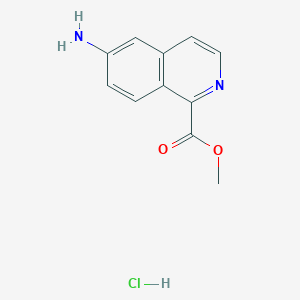

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride

Description

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride is an isoquinoline derivative characterized by an amino group at position 6 and a methyl carboxylate ester at position 1 of the isoquinoline ring, with a hydrochloride salt enhancing its solubility.

Properties

IUPAC Name |

methyl 6-aminoisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-6H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOASQWGZCYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Aminoisoquinoline

The foundational step in preparing this compound is the synthesis of 6-aminoisoquinoline. The process begins with 2-(carboxymethyl)-4-nitrobenzoic acid (compound 1) , which undergoes cyclization with urea in acetic acid at 110°C for 4 hours to form 6-nitroisoquinoline-1,3(2H,4H)-dione (compound 2) . Subsequent chlorination using phosphorus oxychloride derivatives replaces the ketone groups at positions 1 and 3 with chlorine atoms, yielding 1,3-dichloro-6-nitroisoquinoline (compound 3) .

Hydrogenation of compound 3 is critical for reducing both the nitro group and carbon-chlorine bonds. A two-stage hydrogenation process is employed:

- Nitro-to-Amino Reduction : Using 10% palladium on carbon (Pd/C) at 0.6 MPa hydrogen pressure and 45°C, the nitro group is reduced to an amino group over 6–8 hours.

- Chlorine Removal : Additional Pd/C and methanol are introduced, with potassium carbonate acting as a base, to facilitate complete dechlorination over 2–3 days under the same pressure and temperature. This yields 6-aminoisoquinoline (compound 4) with a purity ≥99% after recrystallization.

The absence of specific data in the cited literature necessitates further experimental validation to determine optimal conditions for this step.

Hydrochloride Salt Formation

The final step involves treating the free base methyl 6-aminoisoquinoline-1-carboxylate with hydrochloric acid. Protonation of the amino group forms the hydrochloride salt, which is isolated via crystallization. The patent notes that salt formation typically occurs at room temperature or elevated temperatures using acids like hydrochloric or citric acid.

Optimization of Reaction Conditions

Catalysts and Solvents

Temperature and Pressure Effects

- Cyclization : Conducted at 110°C to achieve complete conversion of compound 1 to compound 2.

- Hydrogenation : Maintaining 45°C and 0.6 MPa ensures selective reduction without over-hydrogenation byproducts. Deviations beyond ±5°C risk incomplete dechlorination or catalyst deactivation.

Purification Techniques

Filtration and Extraction

- Initial Filtration : Crude 6-aminoisoquinoline is treated with activated charcoal in methanol to adsorb impurities, followed by filtration through nylon or PTFE membranes.

- Acid-Base Extraction : The filtrate is dissolved in 5% citric acid, washed with dichloromethane, and basified with ammonium hydroxide to precipitate the free base.

Recrystallization

The purified free base is recrystallized from ethanol, achieving ≥99% purity. For the hydrochloride salt, repeated crystallization from methanol/water mixtures enhances purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms purity levels at each stage:

Spectroscopic Data

- 1H NMR : Expected signals include a singlet for the methoxy group (δ 3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 218 for the free base and 254.5 for the hydrochloride salt.

Yield and Purity Data

Industrial Scale Considerations

- Catalyst Recycling : Pd/C recovery via filtration reduces costs, though activity loss after 3–5 cycles necessitates replenishment.

- Solvent Recovery : Methanol and THF are distilled and reused, minimizing waste.

- Safety Protocols : Hydrogenation at 0.6 MPa requires pressure-rated reactors and leak detection systems to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroisoquinoline derivatives.

Reduction: Isoquinoline alcohol derivatives.

Substitution: N-alkyl or N-acyl isoquinoline derivatives.

Scientific Research Applications

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 6-aminoisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the combination of a methyl carboxylate (position 1) and an amino group (position 6). Below is a comparison with key analogs:

Table 1: Structural Comparison of Isoquinoline Derivatives

Abbreviations: THIQ = Tetrahydroisoquinoline.

Key Observations:

- Substituent Position: The placement of functional groups significantly alters biological activity. For instance, swapping the carboxylate (position 1) and amino groups (position 6) in 6-(aminomethyl)isoquinolin-1-amine HCl may reduce steric hindrance compared to the target compound.

- Ring Saturation: Partially saturated isoquinolines (e.g., Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate ) exhibit conformational flexibility, which may enhance binding to certain receptors compared to fully aromatic systems.

Physicochemical and Pharmacological Implications

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the methyl carboxylate in the target compound may confer moderate lipophilicity, balancing solubility and membrane penetration .

- Biological Activity: Amino-substituted isoquinolines are often associated with kinase inhibition or receptor modulation. For example, yohimbine hydrochloride (a structurally distinct alkaloid) interacts with adrenergic receptors , while dimethoxy-substituted analogs may target neurotransmitter transporters .

Biological Activity

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 202.21 g/mol. Its structure features an amino group at the 6-position of the isoquinoline ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Enzyme Modulation : The ester group may undergo hydrolysis, releasing active metabolites that can modulate biochemical pathways involved in inflammation, cancer progression, and neurodegenerative disorders.

Anti-Inflammatory Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds suppress lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, with IC50 values ranging from 20 to 40 µM for the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may possess moderate to high cytotoxic activity against specific cancer types, indicating potential as an antineoplastic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives. The following table summarizes key similarities and differences:

Case Study: Anti-Cancer Activity

In a study assessing the cytotoxic effects of various isoquinoline derivatives on human cancer cells, this compound was shown to have selective toxicity against lung and bladder cancer cells while exhibiting minimal effects on normal fibroblasts. This selectivity suggests a promising therapeutic index for further development .

Case Study: Inflammatory Response Modulation

Another significant study examined the compound's role in modulating inflammatory responses in microglial cells. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory mediators when co-treated with LPS, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.